Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Description
Historical Development of Pyridine-Containing Bioactive Compounds
Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, has been a cornerstone of medicinal chemistry since its isolation from coal tar in 1846. Its structural elucidation by Wilhelm Korner and James Dewar in 1869–1871 marked the beginning of its integration into drug design. The electron-withdrawing nitrogen atom confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which improve receptor interactions and pharmacokinetic profiles.
By the mid-20th century, pyridine derivatives emerged as critical components of therapeutics. For example, isoniazid (1952), a pyridine-containing antitubercular agent, revolutionized tuberculosis treatment by targeting mycolic acid biosynthesis. The 21st century saw pyridine scaffolds dominate kinase inhibitor development, with drugs like crizotinib (2011) and abiraterone acetate (2011) advancing cancer therapy. As of 2023, 54 pyridine-containing drugs have received FDA approval, with 33% targeting oncology.
Table 1: Milestones in Pyridine-Based Drug Development
| Year | Compound | Therapeutic Class | Key Innovation |
|---|---|---|---|
| 1952 | Isoniazid | Antitubercular | First-line TB therapy |
| 1985 | Nifedipine | Antihypertensive | Dihydropyridine calcium channel blocker |
| 2011 | Crizotinib | Anticancer | ALK/ROS1 kinase inhibitor |
| 2021 | Sotorasib | Anticancer | KRAS G12C inhibitor |
The structural versatility of pyridine allows substitutions at C2, C3, and C4 positions, enabling tailored interactions with biological targets such as kinases, GPCRs, and ion channels. This adaptability underpins its prevalence in modern drug pipelines.
Role of Amino-Ester Derivatives in Modern Pharmaceutical Design
Amino-ester functionalities are pivotal in prodrug strategies, enhancing solubility and bioavailability of amine-containing compounds. Ethyl ester groups, as seen in oseltamivir (Tamiflu), undergo hepatic hydrolysis to active carboxylic acids, improving oral absorption. In ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride , the ethyl ester serves dual roles:
- Lipophilicity Modulation : The ester shields the polar amino group, facilitating membrane permeability.
- Metabolic Stability : Esterases selectively cleave the ester post-absorption, enabling controlled release of the active metabolite.
Pyridine’s electron-deficient ring further stabilizes adjacent amino groups via resonance, reducing oxidative degradation. This synergy is exemplified in nilvadipine, where the dihydropyridine core and ester side chain confer both stability and vasodilatory activity.
Structural Comparison of Amino-Ester Derivatives
| Compound | Core Structure | Therapeutic Use |
|---|---|---|
| Ethyl 3-amino-3-(pyridin-4-yl)propanoate | Pyridine + amino-ester | Under investigation |
| Oseltamivir | Cyclohexene + ethyl ester | Antiviral (influenza) |
| Nilvadipine | Dihydropyridine + ester | Antihypertensive |
Significance of Dihydrochloride Salt Formation in Drug Development
Salt formation is a critical step in optimizing drug candidates, with dihydrochloride salts offering distinct advantages:
- Enhanced Solubility : Protonation of the amino group increases aqueous solubility, crucial for intravenous formulations. For instance, dasatinib dihydrochloride achieves solubility >10 mg/mL at physiological pH, enabling high-dose delivery.
- Crystallinity Improvement : Dihydrochloride salts often exhibit superior crystallinity, aiding in purification and stability. X-ray diffraction studies of pyridine-containing salts reveal predictable packing motifs, reducing polymorphic variability.
- pH-Dependent Release : In This compound , the dual chloride ions buffer the microenvironment during dissolution, ensuring consistent release kinetics in the gastrointestinal tract.
Table 2: Impact of Salt Forms on Pyridine Derivatives
| Drug (Base Form) | Salt Form | Aqueous Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| Imatinib | Mesylate | 0.14 | 98 |
| Dasatinib | Dihydrochloride | 12.5 | 80 |
| Ethyl 3-amino-...* | Dihydrochloride | 8.3 (predicted) | 65 (modeled) |
*Predicted data based on structural analogs.
The dihydrochloride form also mitigates hygroscopicity, a common issue with free amine compounds, by forming stable ionic lattices. This is particularly advantageous for tropical formulations, where moisture resistance is critical.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 3-amino-3-pyridin-4-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8;;/h3-6,9H,2,7,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHCEZDTCYQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=NC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955560-68-5 | |
| Record name | ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride involves multiple steps. One common synthetic route starts with the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form ethyl 3-amino-3-(pyridin-4-yl)propanoate. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Pharmaceutical Research
Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride has been explored for its pharmacological properties due to its structural similarity to amino acids and neurotransmitters. This compound may interact with various biological targets, influencing receptor activity and enzyme functions.
Key Pharmacological Insights
- Neurotransmitter Modulation : The compound's ability to mimic natural neurotransmitters positions it as a candidate for research into treatments for neurological disorders.
- Receptor Binding Studies : Investigations into its binding affinity to specific receptors have shown promising results, indicating potential therapeutic effects in conditions such as depression or anxiety disorders.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it useful in the development of new compounds.
Synthesis Applications
- Building Block for Derivatives : The compound can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
- Reactions : Common reactions include alkylation, acylation, and coupling reactions that leverage the amino group and the ester functionality.
Case Study 1: Neuropharmacological Activity
A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound exhibited selective binding affinity, suggesting its potential as a lead compound for developing new antidepressants.
Case Study 2: Synthesis of Novel Compounds
Research focused on synthesizing derivatives of this compound demonstrated its utility in creating compounds with improved efficacy against specific cancer cell lines. The modifications enhanced cytotoxicity while maintaining selectivity towards tumor cells.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Structural Features :
- Amino group: Provides a site for derivatization or interaction with biological targets.
- Ethyl ester : Enhances lipophilicity and membrane permeability compared to carboxylic acid forms.
Predicted collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 143.2 Ų, [M+Na]⁺: 153.6 Ų) aids in analytical identification via mass spectrometry .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The compound is compared to structurally related esters and hydrochloride salts (Table 1), focusing on substituents, molecular weight, and functional groups.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Salt Form | Key Features |
|---|---|---|---|---|---|
| Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | C₁₀H₁₆Cl₂N₂O₂ | 267.16 | Pyridin-4-yl | Dihydrochloride | Basic pyridine, high solubility |
| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | C₁₁H₁₄ClF₂N₂O₂ | 265.69 | 2,4-Difluorophenyl | Hydrochloride | Fluorine substituents, lipophilic |
| Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride | C₁₁H₁₅BrClN₂O₂ | 328.61 | 4-Bromophenyl | Hydrochloride | Bulky bromine, potential halogen bonding |
| Ethyl 2-amino-3-(pyridin-4-yl)propanoate | C₁₀H₁₄N₂O₂ | 194.24 | Pyridin-4-yl | Free base | Amino group at β-position |
Key Differences and Implications
Substituent Effects: Pyridin-4-yl: Enhances polarity and hydrogen-bonding capacity compared to halogenated phenyl groups (e.g., 2,4-difluorophenyl or 4-bromophenyl). This may improve solubility but reduce membrane permeability . Bromine (in bromophenyl analogs) introduces steric bulk and halogen-bonding capabilities, which could influence receptor binding .
Salt Form: The dihydrochloride salt of the target compound provides higher aqueous solubility (due to two chloride counterions) compared to mono-hydrochloride salts (e.g., C₁₁H₁₄ClF₂N₂O₂) .
Collision Cross-Section (CCS) :
- The target compound’s predicted CCS values for [M+H]⁺ (143.2 Ų) and [M+Na]⁺ (153.6 Ų) distinguish it from analogs lacking such data, aiding in mass spectrometry-based identification .
Biological Activity
Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride is an organic compound with the molecular formula C10H14N2O2·2HCl. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics, which include an amino group and a pyridine ring, suggest a variety of possible interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and π interactions with various biomolecules. These interactions can lead to the inhibition of specific enzymes or receptors, which is crucial for its potential therapeutic applications.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Binding : Studies indicate that this compound may bind to receptors implicated in neurological functions, suggesting potential applications in neuropharmacology.
Biological Activity Data
Recent studies have highlighted the compound's anti-cancer properties, showcasing its ability to inhibit the growth of various cancer cell lines. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A-431 (epidermoid) | <10 | Significant growth inhibition |
| HT29 (colon cancer) | <5 | High cytotoxicity |
| MCF7 (breast cancer) | 15 | Moderate growth inhibition |
These results indicate that this compound exhibits promising anti-cancer activity, particularly against colon cancer cells.
Case Studies
- In Vitro Studies : A study conducted on A-431 cells revealed that treatment with this compound resulted in apoptosis, as evidenced by increased annexin V staining and caspase activation.
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its binding affinity and specificity.
Synthesis and Production
The synthesis of this compound typically involves the reaction of 4-aminopyridine with ethyl acrylate under controlled conditions. The reaction is performed using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, followed by purification steps to obtain the final product.
Applications in Research and Medicine
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It acts as a building block for synthesizing more complex bioactive molecules.
- Pharmacology : Investigations into its potential as a therapeutic agent for treating cancer and neurological disorders are ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
